

Discovery and Development of Dabrafenib (GSK2118436)

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Compound of Interest		
Compound Name:	GSK840	
Cat. No.:	B2398511	Get Quote

Dabrafenib, formerly known as GSK2118436, is a potent and selective inhibitor of the BRAF kinase, particularly targeting the V600E mutation.[1] This mutation leads to constitutive activation of the MAPK signaling pathway, a key driver in several cancers, most notably melanoma.[2][3] The development of dabrafenib was a significant step forward in personalized medicine, offering a targeted therapeutic option for patients with BRAF V600-mutant tumors.[4]

Mechanism of Action

Dabrafenib is an ATP-competitive inhibitor that selectively binds to the active conformation of the BRAF kinase.[2] This binding disrupts the downstream signaling of the MAPK pathway (RAS/RAF/MEK/ERK), which is crucial for cell proliferation and survival.[5][6] By inhibiting the mutated BRAF protein, dabrafenib leads to a decrease in MEK and ERK phosphorylation, ultimately causing G1 cell cycle arrest and apoptosis in tumor cells.[2] While highly effective against BRAF V600E mutations, dabrafenib also shows activity against BRAF V600K, V600D, and V600R mutations.[2] Interestingly, in BRAF wild-type cells, dabrafenib can paradoxically activate the MAPK pathway in a RAS-dependent manner.[2]

Quantitative Data

The following tables summarize the key quantitative data for dabrafenib's activity from various studies.

Table 1: In Vitro Inhibitory Activity of Dabrafenib



Target	Assay Type	IC50 (nM)	Reference
BRAF V600E	Enzyme Assay	0.6	[7]
BRAF V600K	Enzyme Assay	0.5	[7]
Wild-Type BRAF	Enzyme Assay	3.2	[7]
c-RAF	Enzyme Assay	5.0	[7]
SKMEL28 (BRAF V600E)	Cell Proliferation	3	[8]
A375P F11 (BRAF V600E)	Cell Proliferation	8	[8]
Colo205 (BRAF V600E)	Cell Proliferation	7	[8]
HFF (Wild-Type BRAF)	Cell Proliferation	3000	[8]

Table 2: Clinical Efficacy of Dabrafenib



Trial	Phase	Indication	Treatmen t	Overall Respons e Rate (ORR)	Median Progressi on-Free Survival (PFS)	Referenc e
BREAK-1	I	BRAF V600E/K Melanoma	Dabrafenib	-	~5.5 months	[9]
BREAK- MB	II	BRAF V600 Melanoma with Brain Metastases	Dabrafenib	-	-	[9]
Phase II Study (NCT0133 6634)	II	BRAF V600E NSCLC (Treatment -naïve)	Dabrafenib + Trametinib	64%	-	[10]
Phase II Study (NCT0133 6634)	II	BRAF V600E NSCLC (Pretreated	Dabrafenib + Trametinib	63.2%	-	[10]
BRF11701 9 & NCI- MATCH	-	BRAF V600E Solid Tumors (Adult)	Dabrafenib + Trametinib	41%	-	[11]
CTMT212X 2101	-	BRAF V600 LGG/HGG (Pediatric)	Dabrafenib + Trametinib	25%	-	[11]



Experimental Protocols BRAF Kinase Inhibition Assay (Enzyme Assay)

The inhibitory activity of dabrafenib against BRAF kinases was determined using a biochemical enzyme assay. Recombinant human BRAF (V600E, V600K, and wild-type) and c-RAF were incubated with the substrate MEK1 and ATP. The phosphorylation of MEK1 was measured as an indicator of kinase activity. Dabrafenib was added at various concentrations to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[7]

Cell Proliferation Assay

The effect of dabrafenib on the proliferation of various cancer cell lines was assessed using a standard cell viability assay, such as the MTT or CellTiter-Glo assay. Cells were seeded in 96-well plates and treated with increasing concentrations of dabrafenib for a specified period (e.g., 72 hours). The cell viability was then measured, and the IC50 values were calculated as the concentration of dabrafenib that inhibited cell growth by 50% compared to untreated controls.

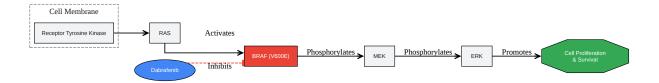
In Vivo Tumor Xenograft Studies

To evaluate the in vivo efficacy of dabrafenib, human melanoma tumor xenografts (e.g., A375P F11) were established in immunocompromised mice. Once the tumors reached a certain size, the mice were treated orally with dabrafenib or a vehicle control once daily for a specified duration (e.g., 14 days). Tumor growth was monitored regularly, and the antitumor activity was assessed by comparing the tumor volumes in the treated group to the control group.[8]

Visualizations

Dabrafenib's Mechanism of Action in the MAPK Pathway



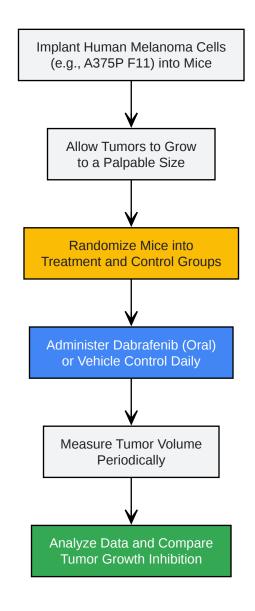


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Caption: Dabrafenib inhibits the mutated BRAF kinase, blocking the MAPK signaling pathway.

Experimental Workflow for In Vivo Xenograft Studies





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Caption: Workflow for assessing the in vivo efficacy of dabrafenib in mouse xenograft models.

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